REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[CH3:11][C:12]1[N:13]=[CH:14][NH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:15]2[CH:16]=[C:12]([CH3:11])[N:13]=[CH:14]2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)F
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Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
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CC=1N=CNC1
|
Name
|
|
Quantity
|
34.55 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
was stirred at 90° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting suspension was stirred with ice-bath
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Type
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TEMPERATURE
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Details
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cooling for 1 h
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Duration
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1 h
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Type
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FILTRATION
|
Details
|
The precipitate was then filtered off
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Type
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WASH
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Details
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washed with water (0.5 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried at 50° C. over KOH
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Type
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DISSOLUTION
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Details
|
The resulting raw material (25.6 g) was dissolved
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Type
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ADDITION
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Details
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After addition of diisopropylether (300 mL) the solution
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Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.35 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |